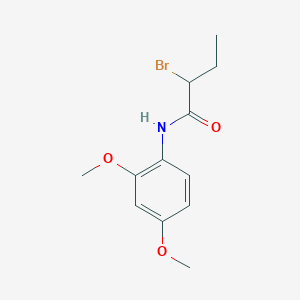

2-bromo-N-(2,4-dimethoxyphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated aromatic amides, similar to 2-bromo-N-(2,4-dimethoxyphenyl)butanamide, typically involves the introduction of a bromine atom into an aromatic compound. While the exact synthesis of the compound of interest is not detailed, a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was synthesized and analyzed in one of the studies . This process likely involves the formation of an amide bond between an aromatic amine and a brominated carboxylic acid or its derivatives, under conditions that may include the use of a catalyst or solvent-free conditions as mentioned in another study .

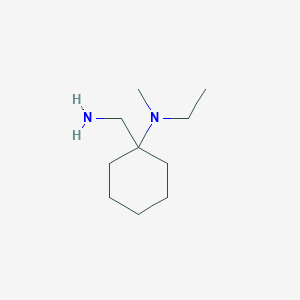

Molecular Structure Analysis

The molecular structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was determined using NMR, FT-IR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction . The crystal structure was found to belong to the monoclinic system. Although the exact molecular structure of 2-bromo-N-(2,4-dimethoxyphenyl)butanamide is not provided, similar analytical techniques could be used to determine its structure.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-bromo-N-(2,4-dimethoxyphenyl)butanamide. However, brominated aromatic compounds are known to undergo various electrophilic substitution reactions, as seen in the bromination of 2,4-dimethylphenol . The presence of a bromine atom on the aromatic ring can lead to further substitution or rearrangement reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N-(2,4-dimethoxyphenyl)butanamide are not directly reported in the provided papers. However, based on the properties of similar brominated aromatic amides, one could expect this compound to exhibit characteristics such as a defined melting point, solubility in organic solvents, and potential for fluorescence. The related compound mentioned earlier was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates, suggesting that 2-bromo-N-(2,4-dimethoxyphenyl)butanamide might also possess similar properties .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway and Drug Disposition

The metabolic pathways and disposition of substances structurally similar to 2-bromo-N-(2,4-dimethoxyphenyl)butanamide have been extensively studied. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed multiple metabolites, suggesting at least two operative metabolic pathways. One pathway leads to aldehyde metabolites through deamination, further processed into alcohol and carboxylic acid metabolites. The other pathway involves O-desmethylation followed by acetylation of the amino group (Kanamori et al., 2002). Similar studies on disposition and kinetic profile of 2C-B in rats after subcutaneous administration have also been conducted, providing insights into the substance's distribution and the role of the blood-brain barrier in drug retention and release (Rohanová et al., 2008).

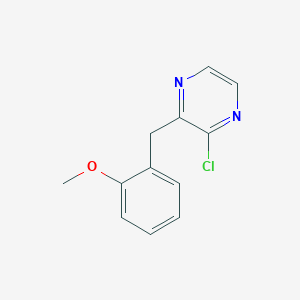

Pharmacological Investigations

Several studies have focused on the pharmacological properties of compounds structurally related to 2-bromo-N-(2,4-dimethoxyphenyl)butanamide. Investigations into the psychoactive properties of 4-Bromo-2,5-Dimethoxyphenethylamine (alpha-desMe DOB) revealed its high affinity for central 5-HT2 serotonin receptors and other serotonin receptor subtypes, indicating potential psychoactive properties similar to known hallucinogens (Glennon et al., 1988).

Neurotrophic Effects and Neurogenesis

Research has unveiled compounds structurally similar to 2-bromo-N-(2,4-dimethoxyphenyl)butanamide, such as certain phenylbutenoid dimers, which exhibit neurotrophic effects and potential in disease modification for depression and dementia. These compounds have been shown to induce neurite sprouting, provide protection against cell death, and enhance hippocampal neurogenesis in animal models (Matsui et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-(2,4-dimethoxyphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-6-5-8(16-2)7-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRQMNNMAFQPMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,4-dimethoxyphenyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)